N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide
Description
N-[(1,3-Diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with phenyl groups at the 1- and 3-positions. The 4-position of the pyrazole is linked to a methylbenzenesulfonamide moiety via a methyl bridge, while the benzenesulfonamide group is further functionalized with a formyl (-CHO) substituent at the ortho position.
Properties
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-26(31(29,30)23-15-9-8-12-20(23)18-28)16-21-17-27(22-13-6-3-7-14-22)25-24(21)19-10-4-2-5-11-19/h2-15,17-18H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHGJNYFQAZECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclocondensation of phenylhydrazine with an appropriate chalcone to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the formyl and benzenesulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Crystallographic and Computational Analysis
- Target Compound : Likely analyzed using SHELX or WinGX software, given their prevalence in small-molecule crystallography .
Biological Activity
N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a diphenylpyrazole moiety linked to a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to this compound have shown significant activity against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |
| 7h | HepG2 | 2.5 | Microtubule destabilization |
| 10c | A549 | 10.0 | Inhibition of topoisomerase |
These findings suggest that the compound may act by disrupting microtubule dynamics and inducing apoptosis in cancer cells.
The mechanisms underlying the anticancer effects of pyrazole derivatives often involve the following pathways:
- Microtubule Destabilization : Compounds with pyrazole scaffolds can inhibit microtubule assembly, which is crucial for cell division. This was evidenced by studies showing effective inhibition at concentrations around 20 µM .
- Apoptosis Induction : Research indicates that certain derivatives can enhance caspase-3 activity, leading to programmed cell death in cancer cells .
- Inhibition of DNA Topoisomerases : Some pyrazole compounds have been documented to inhibit topoisomerases, enzymes essential for DNA replication and transcription .
Study 1: Evaluation in MDA-MB-231 Cells
In a study investigating the effects of several pyrazole derivatives on MDA-MB-231 cells, compounds demonstrated significant morphological changes indicative of apoptosis at concentrations as low as 1 µM. Additionally, caspase-3 activity increased by up to 57% compared to control groups .
Study 2: In Vivo Efficacy
In vivo studies using murine models have shown that certain analogs derived from this compound exhibit potent antitumor activity against ovarian and lymphoma cancers. These compounds were administered at varying doses, with notable tumor regression observed in treated groups .
Q & A
Q. Q1: What are the recommended synthetic routes for preparing N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide, and how can reaction efficiency be optimized?
A1: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core. For example:
- Step 1: Condensation of phenylhydrazine with a β-ketoester to form the 1,3-diphenylpyrazole scaffold.
- Step 2: Functionalization at the pyrazole C4 position via alkylation or nucleophilic substitution.
- Step 3: Sulfonamide coupling using 2-formyl-N-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Optimization Tips: - Use anhydrous solvents and controlled temperature to minimize side reactions.
- Monitor intermediates via TLC or HPLC for purity .
- Improve yields by optimizing stoichiometry (e.g., 1.5 equivalents of carbodiimide coupling agents) .
Advanced Structural Analysis
Q. Q2: How can crystallographic data for this compound be validated to resolve ambiguities in molecular geometry?
A2:
- Data Collection: Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.
- Refinement: Employ SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters are well-modeled .
- Validation Tools:
- Common Pitfalls: Overlooked twinning or solvent masking; address these with TWINLAW (SHELXL) or SQUEEZE .
Methodological Challenges in Bioactivity Testing
Q. Q3: What experimental strategies are effective for evaluating kinase inhibitory activity of this sulfonamide derivative?
A3:
- Assay Design:
- Use recombinant kinases (e.g., EGFR or VEGFR2) in ATP-competitive assays with fluorescent or luminescent substrates.
- Include staurosporine as a positive control .
- Data Interpretation:
- Calculate IC₅₀ values via dose-response curves (GraphPad Prism).
- Validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler).
- Advanced Techniques:
Handling Contradictory Spectroscopic Data
Q. Q4: How should researchers resolve discrepancies between NMR data and computational predictions for this compound?
A4:
- Experimental NMR:
- Acquire ¹H/¹³C NMR in deuterated DMSO or CDCl₃, ensuring full dissolution and temperature control.
- Assign peaks using 2D experiments (COSY, HSQC) .
- Computational Validation:
- Perform DFT calculations (e.g., Gaussian09) with B3LYP/6-31G(d) basis set to predict chemical shifts.
- Use software like MestReNova for overlay analysis .
- Common Issues:
- Rotameric equilibria in sulfonamide groups may split signals; use variable-temperature NMR .
Advanced Computational Modeling
Q. Q5: What molecular dynamics (MD) protocols are suitable for studying the binding stability of this compound to therapeutic targets?
A5:
- Setup:
- Generate ligand topology files using CGenFF or GAFF2.
- Solvate the protein-ligand complex in TIP3P water with NaCl for ionic balance.
- Simulation:
- Run 100 ns trajectories in GROMACS or AMBER, analyzing RMSD/RMSF for stability.
- Calculate binding free energy via MM-PBSA or MM-GBSA .
- Validation:
- Cross-reference MD results with experimental IC₅₀ and crystallographic data .
Addressing Synthetic Byproducts
Q. Q6: How can researchers identify and mitigate unwanted byproducts during sulfonamide coupling?
A6:
- Byproduct Identification:
- Use LC-MS or HRMS to detect sulfonic acid derivatives or unreacted intermediates.
- Compare retention times with synthetic standards .
- Mitigation Strategies:
- Activate sulfonyl chloride intermediates with DMAP to enhance reactivity.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Applications in Drug Design
Q. Q7: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?
A7:
- SAR Parameters:
- In Silico Tools:
- Predict ADME properties using SwissADME or ADMETLab.
- Perform docking (AutoDock Vina) to prioritize analogs with improved binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
